methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate
Description
Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a carboxylate ester and a 4-benzyl-5-oxomorpholine-3-amido group. The benzyl group on the morpholine ring may enhance lipophilicity, while the amide linkage and carboxylate ester contribute to hydrogen-bonding and hydrolytic stability, respectively .
Properties
IUPAC Name |
methyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-24-18(23)13-7-8-26-17(13)19-16(22)14-10-25-11-15(21)20(14)9-12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYVKHJVGJOMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the benzyl group and the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Comparisons
Thiophene Derivatives with Morpholine/Oxomorpholine Moieties
- Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (): Features a pyrazolopyrimidine group linked to thiophene, with a 4-oxochromenone substituent. Unlike the target compound, the morpholine ring is absent, replaced by a fluorophenyl-chromenone system.
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (): Shares the 3-oxomorpholine group but attaches it to a phenyl ring rather than a thiophene. The presence of a pyrazole-carboxamide core distinguishes its reactivity and binding properties from the target compound’s thiophene-carboxylate system .
Thiophene Carboxylate Esters
- Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (): Lacks the morpholine-amide group but includes amino and phenyl substituents. The absence of the 4-benzyl-5-oxomorpholine moiety reduces steric bulk and may increase metabolic stability .
- Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate (): Substituted with a thiocarbonothioylamino group, which introduces sulfur-based reactivity. The acetyl group enhances electron-withdrawing effects, contrasting with the electron-donating benzyl group in the target compound .
Physicochemical Properties
- Hydrogen Bonding : The target compound’s amide and morpholine oxygen atoms enable extensive hydrogen-bonding networks, similar to patterns observed in . This contrasts with sulfur-substituted analogs (e.g., ), where thiocarbonyl groups prioritize hydrophobic interactions .
Biological Activity
Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiophene ring, an oxomorpholine moiety, and a carboxylate group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 249.26 g/mol |
| Boiling Point | Not specified |
| Solubility | High |
| H-bond Acceptors | 4 |
| H-bond Donors | 0 |
2. Synthesis
The synthesis of this compound involves multiple steps, including the formation of the oxomorpholine core and subsequent coupling with thiophene derivatives. Research indicates that various methods can yield this compound with high purity and yield, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
3.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, molecular docking studies indicated that the compound effectively binds to DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting its potential as an antibacterial agent .
3.2 Anticancer Properties
In vitro studies have shown that this compound can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Binds to DNA gyrase |
4. Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activities against various bacterial strains. The results showed that certain modifications enhanced the compound's efficacy significantly .
Case Study 2: Cancer Cell Line Studies
A separate study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting effective concentrations for therapeutic use .
5. Conclusion and Future Directions
This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Ongoing research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action further to enhance its therapeutic potential.
Future studies should also consider conducting clinical trials to validate these findings in vivo and assess safety profiles for potential therapeutic use in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
